molecular formula C27H43NO3 B11561426 Cyclododecyl 4-(octanoylamino)benzoate

Cyclododecyl 4-(octanoylamino)benzoate

Cat. No.: B11561426
M. Wt: 429.6 g/mol
InChI Key: SFLOWAKRMJXDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclododecyl 4-(octanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a cyclododecyl group attached to a benzoate moiety through an octanoylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclododecyl 4-(octanoylamino)benzoate typically involves the esterification of 4-(octanoylamino)benzoic acid with cyclododecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclododecyl 4-(octanoylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Brominated benzoate derivatives.

Scientific Research Applications

Cyclododecyl 4-(octanoylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclododecyl 4-(octanoylamino)benzoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclododecyl 4-(octanoylamino)benzoate is unique due to its specific chain length and the resulting physicochemical properties. The octanoylamino group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer chain analogs .

Properties

Molecular Formula

C27H43NO3

Molecular Weight

429.6 g/mol

IUPAC Name

cyclododecyl 4-(octanoylamino)benzoate

InChI

InChI=1S/C27H43NO3/c1-2-3-4-10-15-18-26(29)28-24-21-19-23(20-22-24)27(30)31-25-16-13-11-8-6-5-7-9-12-14-17-25/h19-22,25H,2-18H2,1H3,(H,28,29)

InChI Key

SFLOWAKRMJXDBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCCCCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.